

# Differentiating CS-505 (Pactimibe) Intermediate from Pactimibe Sulfate: A Technical Comparison Guide

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## Compound of Interest

Compound Name: *Dibutadiamin dihydrochloride*

CAS No.: 1867-72-7

Cat. No.: B158779

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## Executive Summary

Pactimibe Sulfate (CS-505 Sulfate) is a dual acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor designed to treat atherosclerosis by preventing cholesteryl ester accumulation in macrophages and the liver. The "CI-505 Intermediate" (correctly identified as Pactimibe Free Base or CS-505) serves as the penultimate lipophilic precursor in the synthetic pathway.

While the Free Base carries the core pharmacophore responsible for ACAT inhibition, it lacks the aqueous solubility and crystal stability required for oral bioavailability. The Sulfate salt (specifically the hemisulfate) is the optimized API form, engineered for enhanced dissolution kinetics and solid-state stability.

## Key Differentiators at a Glance

Feature	CS-505 Intermediate (Free Base)	Pactimibe Sulfate (API)
Chemical State	Lipophilic Amorphous/Crystalline Solid	Crystalline Hemisulfate Salt
Stoichiometry	1:0 (Parent Molecule)	2:1 (Drug : Sulfuric Acid)
Solubility (Water)	Poor (< 0.1 mg/mL)	Enhanced (> 1.0 mg/mL)
Primary Role	Synthetic Precursor / In Vitro Tool	Clinical Drug Candidate
ACAT IC50 (Cell-Free)	~2.0–4.9 $\mu$ M (Solvent dependent)	~2.0–4.9 $\mu$ M (Identical active moiety)

## Chemical Identity & Structural Logic[1]

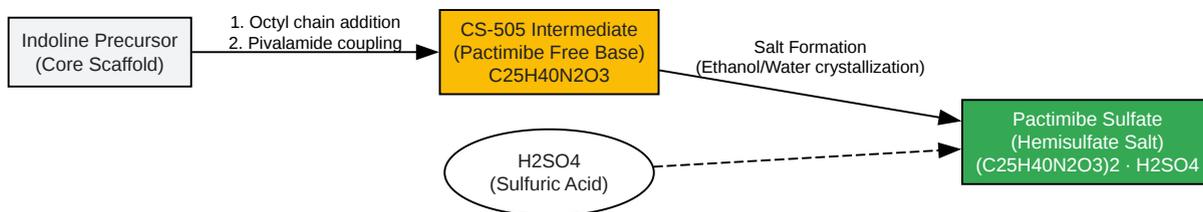
The transition from Intermediate (Free Base) to Sulfate is a critical "salt selection" step in drug development, designed to overcome the "brick dust" insolubility of the lipophilic octyl-indoline core.

### Structural Causality

- The Intermediate (Free Base): Contains a tertiary amine within the octyl chain. This nitrogen center is the proton acceptor. In its free state, the molecule is highly lipophilic ( $\text{LogP} > 5$ ), facilitating membrane permeation but limiting aqueous solubility in the GI tract.[1]
- The Sulfate (Salt): Protonation of the tertiary amine by sulfuric acid creates an ionic center. This disrupts the crystal lattice energy of the hydrophobic base, allowing water molecules to solvate the drug more effectively.

### Synthesis Pathway Visualization

The following diagram illustrates the conversion of the key intermediate to the final sulfate salt.



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Caption: Synthesis flow from Indoline precursor to CS-505 Free Base (Intermediate) and final Pactimibe Sulfate salt formation.

## Comparative Performance Data

### Biological Activity (In Vitro)

Researchers often ask if the salt form affects potency. In cell-free assays (microsomes), the salt dissociates immediately. Thus, the active moiety is identical. However, in cell-based assays, the salt's improved solubility can prevent precipitation in media, leading to more consistent data.<sup>[1]</sup>

Assay Type	Target	Free Base IC50 (µM)	Sulfate IC50 (µM)	Interpretation
Liver Microsomes	ACAT1/2	2.0 ± 0.2	2.0 ± 0.1	Equipotent (Active moiety is the same)
Macrophages	ACAT1	2.7 ± 0.3	2.7 ± 0.2	Equipotent
THP-1 Cells	ACAT1	4.7 ± 0.5	4.7 ± 0.4	Equipotent
Cholesteryl Ester Formation	Cell-based	6.7	6.7	Equipotent

Scientist's Insight: Use the Free Base for DMSO-stock preparations in biochemical assays where organic solvent tolerance is high. Use the Sulfate for animal studies (in vivo) or aqueous-buffer assays to ensure accurate dosing without precipitation.

## Experimental Protocols

### Protocol A: Conversion of CS-505 Intermediate to Pactimibe Sulfate

Use this protocol if you have the Free Base (Intermediate) and require the water-soluble Salt for in vivo administration.

Reagents:

- Pactimibe Free Base (CS-505)
- Sulfuric Acid (1.0 M solution)
- Ethanol (Absolute)
- Deionized Water

Step-by-Step Workflow:

- **Dissolution:** Dissolve 100 mg of Pactimibe Free Base in 2.0 mL of absolute ethanol at 40°C. Ensure complete dissolution (solution should be clear).
- **Acidification:** Slowly add 0.5 molar equivalents of H<sub>2</sub>SO<sub>4</sub> (e.g., if using 0.24 mmol of drug, add 0.12 mmol of sulfuric acid). Note: Pactimibe forms a hemisulfate (2:1 ratio).<sup>[1]</sup>
- **Crystallization:** Stir the mixture at room temperature for 2 hours. A white precipitate should form. If not, cool to 4°C overnight.
- **Filtration:** Filter the solid using a sintered glass funnel (porosity 3 or 4).
- **Washing:** Wash the cake with cold ethanol (0.5 mL) to remove excess acid and impurities.
- **Drying:** Dry under vacuum at 40°C for 12 hours.
- **Validation:** Verify the melting point. Free base typically melts lower than the sulfate salt (Salt MP > 200°C decomp, varies by polymorph).

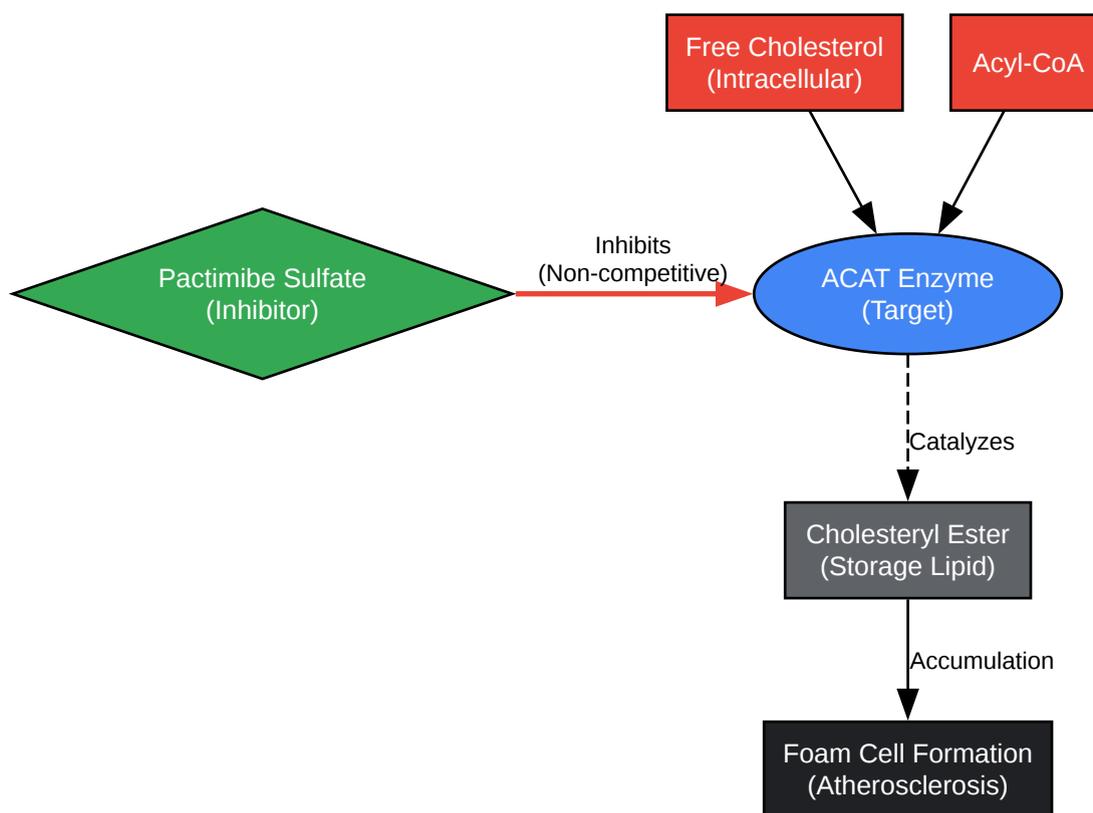
## Protocol B: Solubility Validation (Self-Validating System)

To confirm you are working with the correct form.

- Prepare Media: Phosphate Buffered Saline (PBS) pH 7.4.
- Saturation: Add excess compound (approx. 2 mg) to 1 mL PBS.
- Agitation: Vortex for 1 hour at RT.
- Observation:
  - Free Base: Suspension remains cloudy; particles float or stick to walls (hydrophobic).
  - Sulfate: Suspension may clear or show significantly less solid; particles disperse easily.
- Quantification (Optional): Filter and measure UV absorbance at 280 nm. The Sulfate should show >10-fold higher concentration in the filtrate compared to the Free Base.

## Mechanism of Action Visualization

Pactimibe operates by non-competitive inhibition of ACAT, preventing the esterification of cholesterol. This signals a reduction in foam cell formation.



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Caption: Pactimibe blocks the ACAT-mediated conversion of free cholesterol to cholesteryl esters, halting foam cell progression.[1]

## References

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